L-Aspartic Acid

描述

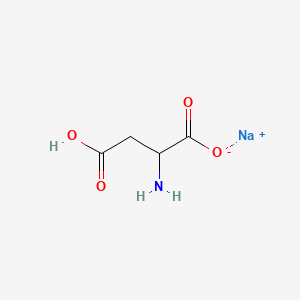

Monosodium L-aspartate (MSA) is the sodium salt of the naturally occurring amino acid L-aspartate. Structurally, it consists of a carboxylate group, an amino group, and a side chain with a second carboxylate, making it a dicarboxylic acid. MSA is widely used as a flavor enhancer due to its umami properties, though it is less potent than monosodium L-glutamate (MSG) . Beyond culinary applications, MSA serves as a substrate in enzymatic reactions (e.g., aspartate transcarbamylase) and a precursor in pharmaceutical synthesis (e.g., PARP inhibitors like rucaparib) . Its biological roles include participation in the urea cycle, gluconeogenesis, and neurotransmitter regulation .

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-aminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLJMWTZIZZHCS-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | aspartic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aspartic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25608-40-6, Array | |

| Record name | Poly(L-aspartic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25608-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022621 | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS., White crystals or crystalline powder; odourless | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 g in 222.2 ml water at 20 °C; 1 g in 149.9 ml water at 30 °C; more sol in salt soln; sol in acids, alkalies, Insoluble in ethanol, ethyl ether, benzene; soluble in dilute HCl, pyridine, In water, 5,360 mg/L at 25 °C, 5.39 mg/mL, Solubility in water, g/100ml: 0.45, Slightly soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | L-Aspartic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1419/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.6603 at 13 °C, 1.7 g/cm³ | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000013 [mmHg] | |

| Record name | Aspartic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15084 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, crystalline solid, Orthorhombic bisphenoidal leaflets or rods | |

CAS No. |

56-84-8, 25608-40-6, 617-45-8, 6899-03-2, 34345-47-6 | |

| Record name | L-Aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Aspartic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aspartic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30KYC7MIAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

270-271 °C, 270 °C | |

| Record name | Aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ASPARTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000191 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-ASPARTIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

准备方法

Comparative Summary of Preparation Methods

| Method | Principle | Key Reagents | Temperature Range | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Solid-phase reaction | Grinding reaction of solids | This compound + NaOH/Na2CO3 | 15–80°C | 95–97 | Low energy, no waste, simple equipment | Requires specialized milling equipment |

| Enzymatic conversion | Enzyme-catalyzed reaction | Fumaric acid + NH3 + Aspartase | 20–60°C | High (not specified) | High purity, environmentally friendly | Requires enzyme/microorganism handling |

| Pharmaceutical formulation | Solution preparation | Monosodium L-aspartate + buffers | Room temp (18–25°C) | N/A | Sterile, precise dosing for medical use | Not a synthesis method per se |

化学反应分析

Types of Reactions: Monosodium L-aspartate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form oxaloacetate.

Reduction: It can be reduced to form L-alanine.

Substitution: It can participate in substitution reactions to form derivatives such as N-substituted aspartates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxaloacetate

Reduction: L-alanine

Substitution: N-substituted aspartates

科学研究应用

Clinical Applications

1.1 Cardioplegia in Cardiac Surgery

One of the primary applications of monosodium L-aspartate is as an additive in cardioplegia solutions used during cardiac surgeries. The inclusion of MSA in these solutions is aimed at protecting myocardial cells during ischemia by enhancing anaerobic energy production. Studies have shown that MSA may help minimize ischemic damage and prevent reperfusion injury when blood flow is restored after cardiac arrest.

- Clinical Trials : Five randomized controlled trials involving 209 patients undergoing cardiopulmonary bypass surgery demonstrated beneficial effects of MSA in the immediate post-operative period. The concentration used was typically 13 mmol/L, with variations in techniques and patient conditions leading to differing outcomes, but a consensus on its positive impact was noted .

| Study Type | Number of Patients | Concentration (mmol/L) | Outcome Summary |

|---|---|---|---|

| Randomized Trials | 209 | 13 | Improved myocardial protection during surgery |

| Non-Randomized | 62 | N/A | Enhanced defibrillation rates post-transplant |

1.2 Neuroprotective Effects

Research has indicated that MSA may play a role in neuroprotection, particularly concerning its effects on NMDA receptors. A study highlighted that chronic administration of food additives like monosodium glutamate (MSG) and aspartame could influence oxidative stress markers and NMDA receptor subunits in rats, suggesting potential implications for neurodegenerative conditions .

Food Science Applications

2.1 Flavor Enhancer

Monosodium L-aspartate is often utilized as a flavor enhancer in food products, similar to its more widely known counterpart, monosodium glutamate (MSG). Its ability to enhance umami flavor makes it a popular additive in various processed foods.

- Health Considerations : Despite its widespread use, there are ongoing debates regarding the safety of MSA and similar compounds. Studies have shown that while low doses are generally considered safe, higher doses may lead to oxidative stress and other health concerns .

Research Applications

3.1 Metabolic Engineering

Recent advancements in metabolic engineering have explored the microbial production of L-aspartate and its derivatives. For example, engineered strains of Corynebacterium glutamicum have been developed to produce significant yields of L-aspartate through optimized fermentation processes.

| Microorganism | Yield (g/L) | Conversion Ratio |

|---|---|---|

| C. glutamicum | 5.72 | 0.75 |

| B. flavum | 22.6 | N/A |

| Engineered E. coli | 419.8 | 0.72 |

These engineered microorganisms can convert substrates like maleate into L-aspartate efficiently, showcasing the potential for industrial applications in amino acid production .

作用机制

Monosodium L-aspartate acts as an excitatory neurotransmitter by binding to NMDA receptors in the brain. This binding leads to the activation of these receptors, resulting in the influx of calcium ions into the neuron. This process is crucial for synaptic plasticity, learning, and memory . Additionally, it plays a role in the malate-aspartate shuttle, which is essential for maintaining the redox balance in cells .

相似化合物的比较

Monosodium L-Glutamate (MSG)

Structural and Functional Similarities:

- Both MSA and MSG are sodium salts of dicarboxylic amino acids, contributing to umami taste via synergistic interactions with 5′-nucleotides (e.g., GMP) .

- Umami Potency: MSG is the primary umami elicitor, while MSA contributes weakly. For example, in seaweed, free L-glutamate concentrations exceed L-aspartate by 5–10× .

- Receptor Binding: L-aspartate and L-glutamate exhibit similar potency at excitatory amino acid transporters (EAAT1). In EAAT1WT, both ligands show comparable pEC50 values (~3.6) . However, mutants like M128R abolish L-aspartate responses but retain partial L-glutamate activity .

Table 1: Umami and Receptor Binding Profiles

| Parameter | MSA | MSG | Source |

|---|---|---|---|

| Umami Contribution | Minor | Dominant | |

| EAAT1 pEC50 (WT) | 3.6 ± 0.1 | Similar to L-aspartate | |

| Threshold in Lobster Chemoreceptors | ~10⁻⁶ M | ~10⁻⁷ M |

D-Aspartate

Enantiomeric Differences:

Table 2: Kinetic Parameters for Aspartate Enantiomers

| Parameter | L-Aspartate | D-Aspartate | Source |

|---|---|---|---|

| Laspo kcat (s⁻¹) | 7 | No activity | |

| EAAT1 Sodium Affinity (S364A) | KM = 30 µM (Na⁺) | KM = 274 µM (Na⁺) |

Other Amino Acids: L-Alanine and L-Cysteine Derivatives

Substrate Specificity in Transporters:

- The aspartate:alanine antiporter (AspT) exhibits distinct binding sites for L-aspartate and L-alanine. L-Cysteine selectively inhibits L-aspartate transport, while L-serine inhibits L-alanine transport .

- Analogs like L-cysteine sulfinic acid competitively inhibit L-aspartate uptake (Ki = 0.12 mM) but weakly affect L-alanine .

Table 3: Inhibition Constants in AspT Antiporter

| Inhibitor | Ki for L-Aspartate (mM) | Ki for L-Alanine (mM) | Source |

|---|---|---|---|

| L-Cysteine | 0.12 | 3.5 | |

| L-Serine | 5.8 | 0.23 |

Transition State Analogs: N-(Phosphonacetyl)-L-Aspartate (PALA)

PALA mimics the transition state of aspartate transcarbamylase (ATCase), binding 1000× tighter (Ki = 27 nM) than natural substrates. Unlike MSA, PALA occupies both carbamyl phosphate and aspartate sites, inducing conformational changes critical for catalysis .

生物活性

Monosodium L-aspartate (MSA) is a sodium salt of L-aspartic acid, an amino acid that plays various roles in biological systems. This article delves into its biological activity, focusing on its physiological effects, mechanisms of action, and relevant research findings.

Monosodium L-aspartate is a non-essential amino acid that participates in several metabolic pathways. It is involved in the urea cycle and gluconeogenesis, acting as a precursor for the synthesis of other amino acids and neurotransmitters. The compound is known for its role in enhancing flavor in food products and has been studied for its potential health impacts.

The biological activity of MSA can be attributed to its interaction with various receptors and enzymes:

- Neurotransmitter Role : MSA acts as an excitatory neurotransmitter in the central nervous system. It binds to NMDA receptors, influencing synaptic plasticity and cognitive functions.

- Metabolic Effects : MSA contributes to energy metabolism by participating in the malate-aspartate shuttle, facilitating the transfer of reducing equivalents across mitochondrial membranes.

Biological Effects

Research has shown that MSA has several biological effects:

- Cognitive Function : Studies indicate that MSA may enhance cognitive functions due to its role as a neurotransmitter. For instance, continuous ingestion of monosodium L-glutamate (MSG), which shares similar properties with MSA, showed improvements in cognitive scores among dementia patients .

- Oxidative Stress : High doses of MSA have been linked to increased oxidative stress, which can lead to cellular damage. In animal studies, administration of MSG resulted in elevated levels of malondialdehyde (MDA) and decreased glutathione (GSH) concentrations in brain tissues, indicating oxidative stress .

- Liver Function : Elevated serum levels of liver enzymes (AST and ALT) were observed in mice treated with high doses of MSG, suggesting potential hepatotoxicity . This raises concerns about the safety of high MSA consumption.

Case Studies and Clinical Trials

Several clinical trials have investigated the effects of MSA as an additive in cardioplegia solutions during cardiac surgeries:

- Cardiac Surgery Trials : Five randomized controlled trials involving 209 patients demonstrated that MSA improved outcomes in the immediate post-cardiopulmonary bypass period. The concentration used was typically 13 mmol/L . These studies suggested that MSA could enhance myocardial protection during surgery.

Research Findings

The following table summarizes key findings from various studies on the biological activity of Monosodium L-aspartate:

常见问题

Q. How can researchers optimize the solubility and stability of monosodium L-aspartate in experimental formulations?

Methodological Answer: Solubility and stability are critical for in vitro and in vivo applications. Comparative studies using polar solvents (e.g., water, ethanol) and pH adjustments (e.g., buffered solutions at pH 6–8) can optimize solubility . Stability under varying temperatures and humidity levels should be assessed via HPLC or UV-Vis spectroscopy to track degradation products. For example, monosodium L-aspartate shows >95% stability at room temperature over 30 days in inert atmospheres, unlike other salts like methanesulfonate .

Q. What validated protocols exist for synthesizing monosodium L-aspartate with high purity (>98%)?

Methodological Answer: Recrystallization from aqueous ethanol (70–80% v/v) is a standard method. Purity can be confirmed via elemental analysis (C, H, N, Na content), FTIR for functional groups, and NMR to verify stereochemistry (L-configuration). Commercial reagents (e.g., Kanto Chemical’s guaranteed reagent, >98% purity) provide benchmarks .

Q. How does monosodium L-aspartate interact with bacterial chemotaxis systems in experimental models?

Methodological Answer: Use microfluidic gradient devices to expose E. coli to 0–100 µM monosodium L-aspartate. Track bacterial migration via live/dead fluorescence assays and quantify chemotactic responses using in-house image analysis software. This approach has shown directional migration toward L-aspartate, unlike repulsion from nickel ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for monosodium L-aspartate?

Methodological Answer: Discrepancies in bioavailability (BA) and half-life (T1/2) may arise from administration routes (oral vs. intravenous) or species-specific metabolism. For example, SD rats show BA of 70.05% for oral L-aspartate vs. 50.96% for hydrochloride salts . Cross-validate results using LC-MS/MS for plasma concentration curves and compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-study variability.

Q. What experimental designs are recommended to assess the neuroexcitatory role of monosodium L-aspartate in glutamatergic neurotransmission?

Methodological Answer: Combine microdialysis (to measure extracellular concentrations in cortical tissue, ~1.62 µM for L-aspartate vs. 9.06 µM for L-glutamate) with patch-clamp electrophysiology to quantify postsynaptic currents. Immunohistochemistry can localize L-aspartate in synaptic vesicles of asymmetric excitatory synapses .

Q. How can microbial production of L-aspartate α-decarboxylase be optimized for industrial-scale biosynthesis of monosodium L-aspartate?

Methodological Answer: Screen soil isolates (e.g., Bacillus tequilensis PanD37) using colorimetric assays (e.g., ninhydrin for decarboxylation activity). Optimize fermentation via orthogonal experiments varying pH (6.5–7.5), temperature (30–37°C), and carbon sources (e.g., glucose vs. glycerol). Activity can reach 120 U/mL under optimal conditions .

Q. What methodologies address the competitive inhibition of L-aspartate in glutamate transport systems?

Methodological Answer: Use spheroplast models reconstituted with purified glutamate-binding proteins (GBP). Assess uptake inhibition via radiolabeled L-glutamate (Kt = 1.2 mM) in the presence of 100 mM L-aspartate. Competitive inhibition constants (Ki) can be derived from Lineweaver-Burk plots .

Contradictions and Validation

Q. Why do toxicity profiles of monosodium L-aspartate vary across preclinical studies?

Methodological Answer: Dose-dependent toxicity in mice (e.g., LD50 discrepancies) may reflect strain differences (ICR vs. BALB/c) or salt formulations. Standardize acute toxicity testing via OECD Guideline 423, using 6 dose groups (n=5/group) with 24-hour fasting. Histopathology and serum biomarkers (ALT, AST) enhance comparability .

Q. How can researchers validate the metabolic role of monosodium L-aspartate in the urea cycle and carbamoyl phosphate synthesis?

Methodological Answer: Isotope tracing (e.g., <sup>13</sup>C-L-aspartate) in hepatocyte cultures can track incorporation into N-carbamoyl L-aspartate. Pair with enzymatic assays (e.g., aspartate transcarbamylase activity) and knockdown models (CRISPR/Cas9) to confirm pathway specificity .

Data Reporting Standards

Q. What are the minimum data requirements for publishing monosodium L-aspartate research in peer-reviewed journals?

Methodological Answer: Include synthesis protocols (solvents, yields), characterization data (HPLC purity, spectral IDs), and biological assays (IC50, LD50, pharmacokinetic parameters). For novel compounds, provide elemental analysis, XRD for crystallinity, and <sup>1</sup>H/<sup>13</sup>C NMR spectra. Follow Beilstein Journal guidelines for experimental reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。